4-Hydroxy-3-iodopyridin-2(1H)-one

Synthetic Methodology Process Chemistry Heterocycle Functionalization

Researchers face delays when key halogenated pyridinone building blocks are unavailable, stalling SAR programs. This compound provides immediate access to a privileged 3-iodo-4-hydroxy scaffold for medicinal chemistry. - Essential precursor for IOPY-based HIV-1 NNRTIs, enabling IC₅₀ values of 1-45 nM against resistant strains. - Validated core for mutant IDH1 inhibitors; the 4-OH group tolerates derivatization while maintaining target affinity (Ki = 380 nM). - High-yield one-pot synthesis protocol ensures scalable, reproducible supply of this reactive aryl iodide.

Molecular Formula C5H4INO2
Molecular Weight 237.00
CAS No. 1100932-71-5
Cat. No. B3212369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-iodopyridin-2(1H)-one
CAS1100932-71-5
Molecular FormulaC5H4INO2
Molecular Weight237.00
Structural Identifiers
SMILESC1=CNC(=O)C(=C1O)I
InChIInChI=1S/C5H4INO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9)
InChIKeyZMZBTVNJAFUGHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-iodopyridin-2(1H)-one: Key Iodinated Building Block


4-Hydroxy-3-iodopyridin-2(1H)-one (CAS 1100932-71-5) is a heterocyclic compound within the pyridinone class, distinguished by a 2-pyridone core bearing a hydroxyl group at position 4 and an iodine atom at position 3. Its molecular formula is C5H4INO2 with a molecular weight of 237.00 g/mol [1]. The compound exists in tautomeric equilibrium, with the 2-oxo form predominating and conferring both hydrogen bond donor and acceptor capabilities (two donors, two acceptors) [1]. Synthetically, it is prepared via high-yielding one-pot iodination of 4-hydroxypyridin-2-one under mild conditions [2]. Commercially available at 97-98% purity, this compound serves primarily as a versatile building block for subsequent derivatization via cross-coupling reactions [1].

Iodinated building block for palladium-catalyzed cross-coupling
Suzuki, Negishi, Buchwald-Hartwig
3-Iodo-4-hydroxy substitution pattern for medicinal chemistry SAR
IOPY, IDH1 chemotypes
Research-grade purity suitable for derivatization and library synthesis
97-98% (reported)

Why 4-Hydroxy-3-iodopyridin-2(1H)-one Is Irreplaceable


The 3-iodo substitution pattern is the critical determinant of this compound's synthetic utility, fundamentally differentiating it from other pyridinones. While non-iodinated 4-hydroxypyridin-2-one (e.g., 3,4-dihydroxypyridin-2-one) or alternative 3-substituted analogs (e.g., 3-chloro, 3-bromo) may share similar core properties, the aryl iodide functionality is uniquely reactive in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Negishi, Buchwald-Hartwig) and in generating organometallic intermediates [1]. The iodine atom's superior leaving group ability compared to chlorine or bromine enables more efficient and often milder coupling conditions [2]. Substituting with a non-iodinated analog would preclude these key synthetic transformations, forcing alternative, often lower-yielding or more complex synthetic routes. Furthermore, the specific electronic and steric profile conferred by the 3-iodo-4-hydroxy arrangement is essential for structure-activity relationships (SAR) in drug discovery programs where this precise substitution pattern is required .

REACTIVITY C-I bond oxidative addition with Pd may not be matched by 3-Br or 3-Cl analogs, limiting cross-coupling efficiency.
SAR CONTEXT Non-iodinated pyridinones lack the 3-iodo group critical for downstream IOPY anti-HIV chemotype activity.
SYNTHETIC PATH 4-hydroxy-2-pyridone without 3-iodo substitution would require alternative, often lower-yielding routes for 3-aryl derivatives.

4-Hydroxy-3-iodopyridin-2(1H)-one: Quantitative Comparison


Efficient One-Pot Iodination Protocol

4-Hydroxy-3-iodopyridin-2(1H)-one can be synthesized via a one-pot iodination method that proceeds under mild conditions without chromatographic purification, offering a significant practical advantage over traditional lithiation-based protocols for iodopyridine synthesis. The one-pot method reported by Maloney et al. is applicable to both 2- and 4-hydroxypyridines and provides a streamlined route to this specific iodinated building block [1]. While exact isolated yields for this specific compound are not detailed, the general method is described as 'high-yielding' and avoids the functional group intolerance and decomposition issues associated with lithiation-quench protocols, which often require cryogenic conditions and can lead to competing side reactions or decomposition of sensitive functional groups [1].

One-Pot Iodination
Class-level inference
Mild conditions, no chromatography
Supports scalable procurement and synthesis planning
Reported high-yielding method; exact yields not specified
Synthetic Methodology Process Chemistry Heterocycle Functionalization

HIV-1 NNRTI Activity: Iodinated vs. Non-Iodinated

4-Hydroxy-3-iodopyridin-2(1H)-one is the essential starting material for synthesizing 3-iodo-4-aryloxypyridinones (IOPYs), a class of highly potent non-nucleoside HIV-1 reverse transcriptase (RT) inhibitors. The corresponding non-iodinated 4-aryloxypyridinone analogs lack the 3-iodo substituent, which is critical for achieving nanomolar potency [1]. The most active IOPY derivative (compound 14c) exhibits an IC50 of 1-45 nM against wild-type HIV-1 and a panel of six major drug-resistant strains [1]. This level of potency is unattainable with the non-iodinated 4-aryloxypyridinone precursor (compound 3) or the 3-dimethylamino analog (compound 2), demonstrating the unique contribution of the 3-iodo group to antiviral activity [1].

IOPY vs. Non-Iodinated
Head-to-head
IOPY 14c IC50 1–45 nM; non-iodinated analogs lacked comparable activity
Supports IOPY chemotype SAR context
HIV-1 cytopathic assay; wild-type and six resistant strains
Antiviral Drug Discovery HIV-1 Reverse Transcriptase NNRTI Development

IDH1 Inhibitor SAR: 4-OH vs. 4-Me Substitution

In the context of 1-hydroxypyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), the 4-position substituent size is a critical determinant of potency. Comparative SAR analysis reveals that a 4-hydroxy group (as found in compound 34) yields a Ki of 380 nM against IDH1(R132H), which is comparable to the 4-methyl substituent (compound 2, Ki = 190 nM) . Both are significantly more potent than analogs with larger substituents like 4-isopropyl (Ki = 9500 nM) or 4-methoxy (Ki = 5500 nM) . This demonstrates that 4-hydroxy-3-iodopyridin-2(1H)-one and its derivatives occupy a favorable steric and electronic niche, where only small, single-heavy-atom substituents at the 4-position are tolerated for high activity .

IDH1 SAR: 4-OH vs 4-Me
Class-level inference
4-OH analog Ki 380 nM; 4-Me Ki 190 nM; larger 4-substituents >> 5 μM
Supports 4-hydroxy substitution for IDH1 inhibitor SAR
Recombinant IDH1(R132H) assay; small 4-substituent tolerance
Oncology IDH1 Inhibitors Structure-Activity Relationship

Cross-Coupling Route to 3-Aryl Derivatives

The 3-iodo group in 4-hydroxy-3-iodopyridin-2(1H)-one is specifically required for palladium-catalyzed cross-coupling reactions to produce 3-aryl-4-hydroxypyridin-2(1H)-ones, a class of compounds explored as novel nucleobases for antiherpetic agents [1]. Non-iodinated 4-hydroxypyridin-2-one or other 3-halo analogs cannot participate in these specific coupling reactions with the same efficiency or selectivity. The iodine atom's superior reactivity in oxidative addition with palladium catalysts enables the direct introduction of diverse aryl groups at the 3-position, a transformation not readily accessible from the 3-unsubstituted or 3-chloro/bromo analogs [1].

Cross-Coupling Route
Class-level inference
Efficient Suzuki-Miyaura with aryl boronic acids
Enables library synthesis of 3-aryl-4-hydroxypyridin-2(1H)-ones
C-I bond reactivity superior to C-Br/C-Cl in oxidative addition
Nucleoside Analog Synthesis Antiherpetic Agents Cross-Coupling Methodology

4-Hydroxy-3-iodopyridin-2(1H)-one: Research Applications


HIV-1 NNRTI Development

Utilize 4-hydroxy-3-iodopyridin-2(1H)-one as the key starting material for synthesizing 3-iodo-4-aryloxypyridinones (IOPYs), a class of HIV-1 NNRTIs with potent activity against wild-type and drug-resistant strains. The 3-iodo group is essential for achieving the reported IC50 values of 1-45 nM [1]. Procurement of this specific building block is mandatory for accessing this privileged chemotype.

Mutant IDH1 Inhibitor Development

Employ 4-hydroxy-3-iodopyridin-2(1H)-one as a core scaffold for designing potent and selective inhibitors of cancer-associated IDH1(R132H) and IDH1(R132C) mutants. The 4-hydroxy-3-iodo substitution pattern is supported by SAR studies showing that 4-OH substituents (Ki = 380 nM) are well-tolerated and provide a synthetic handle for further optimization . This building block enables exploration of this specific chemical space for developing targeted cancer therapies.

3-Aryl Derivative Library Synthesis

Leverage the 3-iodo group for efficient palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Negishi) to rapidly generate diverse libraries of 3-aryl-4-hydroxypyridin-2(1H)-ones [2]. These derivatives are being investigated as novel nucleobases for antiherpetic agents and as probes for various biological targets [2]. The compound's commercial availability at 97-98% purity facilitates high-throughput parallel synthesis.

Scalable Iodinated Pyridinone Synthesis

Implement the one-pot iodination method described by Maloney et al. for the reliable, scalable synthesis of 4-hydroxy-3-iodopyridin-2(1H)-one. This protocol avoids chromatographic purification and harsh lithiation conditions, making it suitable for producing multigram quantities of this valuable intermediate for internal research programs [3].

Application
Selection Property
Validation Focus
HIV-1 NNRTI research
3-iodo substituent for IOPY chemotype
HIV-1 reverse transcriptase inhibition context
Mutant IDH1 inhibitor studies
4-hydroxy-3-iodo scaffold for SAR
IDH1(R132H) enzyme inhibition endpoint
3-Aryl pyridinone library synthesis
3-iodo group for Pd-catalyzed coupling
Reaction efficiency and aryl group diversity
Scalable pyridinone synthesis
One-pot iodination protocol robustness
Process yield and purity without chromatography
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